Aminopromazine is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. Its chemical formula is C19H25N3S, and it has a molecular weight of 327.49 g/mol. The compound features a sulfur atom in its structure, which is characteristic of many phenothiazines, contributing to its pharmacological properties. Aminopromazine is often utilized in veterinary medicine and for treating various psychiatric disorders in humans.
Aminopromazine exhibits a range of biological activities:
Aminopromazine can be synthesized through various methods:
Aminopromazine has several applications in both human and veterinary medicine:
Studies on the interactions of aminopromazine reveal its potential to interact with various drugs:
Aminopromazine shares structural similarities with several other compounds in the phenothiazine class. Here’s a comparison highlighting its uniqueness:
Aminopromazine is unique due to its balanced profile of sedative and antipsychotic properties, making it suitable for specific therapeutic contexts where both effects are desired.
Aminopromazine possesses the molecular formula C₁₉H₂₅N₃S, indicating a complex heterocyclic structure containing carbon, hydrogen, nitrogen, and sulfur atoms [1] [2] [3]. The compound exhibits a molecular weight of 327.49 g/mol, with precise elemental composition comprising 69.68% carbon, 7.69% hydrogen, 12.83% nitrogen, and 9.79% sulfur by mass [3] [4]. This distribution reflects the substantial aromatic character inherent in the phenothiazine core structure, combined with aliphatic amine substituents that contribute to the compound's unique pharmacological properties.
The chemical name, systematically designated as N,N,N′,N′-tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine, provides detailed insight into the molecular architecture [4]. The structure features a central phenothiazine ring system, characterized by two benzene rings connected through a sulfur and nitrogen bridge, creating the characteristic tricyclic framework. This core structure is functionalized with a propyl chain bearing two tertiary amine groups, each carrying dimethyl substituents, resulting in the tetramethyl designation in the systematic name.
From a stereochemical perspective, aminopromazine presents interesting configurational properties. The molecule contains one defined stereocenter, specifically located within the propyl chain connecting the phenothiazine core to the terminal amine groups [5]. This chiral center exists in a racemic configuration, meaning the compound typically occurs as an equal mixture of both R and S enantiomers under standard conditions [6]. The stereochemical designation shows an optical activity characterized as unspecified or racemic (±), indicating that commercial preparations generally contain both enantiomeric forms in equal proportions.
The three-dimensional arrangement of atoms around the stereocenter significantly influences the compound's biological activity and physicochemical properties. The presence of this asymmetric carbon atom introduces conformational complexity, as the two enantiomers may exhibit different binding affinities to biological targets and varying pharmacokinetic profiles. The InChI key YZQNFFLGIYEXMM-UHFFFAOYSA-N serves as a unique molecular identifier, facilitating database searches and cross-referencing in chemical literature [3] [7].
The molecular structure contains 23 heavy atoms (non-hydrogen atoms), distributed across the phenothiazine ring system and the propyldiamine side chain [8]. The compound exhibits no formal charge under physiological conditions, existing as a neutral species with a calculated logarithmic partition coefficient (LogP) of 3.846, indicating moderate lipophilicity [8]. This lipophilic character suggests favorable membrane permeability, consistent with the compound's intended biological applications.
The crystallographic analysis of aminopromazine reveals significant structural complexity arising from the inherent flexibility of the phenothiazine ring system and the conformational freedom of the propyldiamine side chain. While specific crystal structure data for aminopromazine remains limited in the current literature, the structural behavior can be understood through comparison with related phenothiazine derivatives and computational modeling studies.
Phenothiazine compounds, including aminopromazine, characteristically adopt non-planar conformations in the solid state. The central heterocyclic system typically exhibits a butterfly-like configuration, where the two benzene rings are oriented at a dihedral angle of approximately 153 degrees [9]. This non-planarity represents a fundamental feature of phenothiazine derivatives and significantly influences their solid-state packing arrangements, intermolecular interactions, and physical properties.
The conformational dynamics of aminopromazine are particularly complex due to the presence of multiple rotatable bonds within the propyldiamine side chain. The molecule contains five rotatable bonds, primarily located in the propyl linker and the dimethylamino substituents [8]. This structural flexibility allows for numerous conformational states, each potentially exhibiting different energetic stabilities and intermolecular interaction patterns.
Computational studies on related phenothiazine compounds suggest that the ground state conformation of aminopromazine likely features the propyldiamine chain extended away from the tricyclic core to minimize steric hindrance. The tertiary amine groups adopt geometries that maximize the separation between the bulky dimethyl substituents while maintaining favorable electrostatic interactions with potential hydrogen bond acceptors in the crystalline environment.
The solid-state behavior of aminopromazine is expected to be influenced by several types of intermolecular interactions. The electron-rich nitrogen atoms in both the phenothiazine core and the terminal amine groups can participate in various non-covalent interactions, including hydrogen bonding with suitable donors, π-π stacking interactions between aromatic systems, and van der Waals forces. The sulfur atom within the phenothiazine ring may also contribute to intermolecular interactions through weak chalcogen bonding.
Crystal polymorphism represents a significant consideration for pharmaceutical compounds like aminopromazine. While specific polymorphic forms of aminopromazine have not been extensively characterized in the literature, the structural similarity to other phenothiazine derivatives suggests the potential for multiple crystalline modifications. The conformational flexibility of the propyldiamine side chain, combined with the various possible orientations of the phenothiazine core, creates numerous opportunities for different packing arrangements in the solid state.
The thermal behavior and phase transitions of aminopromazine crystals would be expected to reflect the relative energetic barriers between different conformational states. The compound's fumarate salt form, with the molecular formula (C₁₉H₂₅N₃S)₂·C₄H₄O₄ and molecular weight 771.05 g/mol, demonstrates the formation of stable crystalline modifications through salt formation [4]. This salt exhibits distinct physical properties, including light sensitivity and a decomposition temperature range of 166-170°C, highlighting the importance of solid-state considerations in pharmaceutical development.
The spectroscopic characterization of aminopromazine encompasses multiple analytical techniques that provide complementary information about molecular structure, electronic properties, and conformational behavior. Each spectroscopic method offers unique insights into different aspects of the compound's molecular characteristics.
Nuclear magnetic resonance spectroscopy provides detailed structural information about aminopromazine through analysis of both ¹H and ¹³C nuclei. The ¹H NMR spectrum of aminopromazine exhibits characteristic signal patterns that reflect the various proton environments within the molecule. The aromatic protons of the phenothiazine ring system typically appear in the downfield region between 6.8 and 7.8 ppm, displaying complex multipicity patterns due to ortho, meta, and para coupling relationships [10].
The propyldiamine side chain contributes several distinct signal groups to the ¹H NMR spectrum. The methylene protons adjacent to the phenothiazine nitrogen appear as a complex multiplet around 4.0-4.5 ppm, reflecting their deshielding by the electron-withdrawing aromatic system. The central methine proton of the propyl chain, bearing the stereocenter, typically resonates around 3.5-4.0 ppm as a multiplet due to coupling with adjacent methylene groups [10].
The terminal dimethylamino groups produce characteristic signals in the aliphatic region. The N-methyl groups appear as singlets around 2.2-2.4 ppm, with their exact chemical shift depending on the local electronic environment and hydrogen bonding interactions [10]. The methylene protons linking the chiral carbon to the terminal nitrogen atoms typically resonate as complex multiplets in the 2.5-3.0 ppm region.
¹³C NMR spectroscopy provides complementary structural information by directly observing the carbon framework of aminopromazine. The aromatic carbons of the phenothiazine system appear in the characteristic aromatic region between 110 and 160 ppm, with specific chemical shifts reflecting the electronic influence of the heteroatoms [11] [12]. The quaternary carbons at the ring junctions typically exhibit distinct chemical shifts that can be used for structural confirmation.
The aliphatic carbons of the propyldiamine chain appear in the upfield region, with the N-methyl carbons typically resonating around 40-45 ppm and the methylene carbons appearing at 50-65 ppm, depending on their proximity to nitrogen atoms [11] [12]. The stereocenter carbon exhibits a characteristic chemical shift that can be used to monitor stereochemical purity and enantiomeric composition.
Infrared spectroscopy reveals the vibrational characteristics of aminopromazine, providing information about functional groups and intermolecular interactions. The IR spectrum exhibits several characteristic absorption bands that facilitate structural identification and purity assessment. The phenothiazine ring system contributes aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, along with characteristic aromatic C=C stretching modes between 1450 and 1650 cm⁻¹ [13].
The aliphatic portions of the molecule produce C-H stretching absorptions in the 2800-3000 cm⁻¹ region, with the intensity and exact frequencies reflecting the different methyl and methylene environments [13]. The tertiary amine groups contribute characteristic C-N stretching vibrations around 1000-1200 cm⁻¹, while N-C stretching modes appear in the 1200-1400 cm⁻¹ range.
The sulfur atom within the phenothiazine ring influences several vibrational modes, including C-S stretching vibrations that typically appear around 600-800 cm⁻¹. The overall fingerprint region (400-1500 cm⁻¹) contains numerous characteristic bands that can serve as a molecular signature for aminopromazine identification.
Solid-state IR spectroscopy of aminopromazine crystals may reveal additional bands associated with intermolecular interactions and crystal packing effects. Hydrogen bonding interactions, if present, would manifest as broadened absorption bands and frequency shifts compared to solution-phase spectra [14].
The ultraviolet-visible absorption spectrum of aminopromazine reflects the electronic structure and conjugation patterns within the molecule. The phenothiazine chromophore system produces characteristic absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions [15] [16].
The primary absorption maximum typically occurs around 250-280 nm, corresponding to the π-π* transition of the phenothiazine aromatic system [17]. This band often exhibits fine structure due to vibrational coupling and may show solvent-dependent shifts reflecting changes in the local electronic environment. A secondary absorption band may appear around 300-350 nm, attributed to n-π* transitions involving the nitrogen and sulfur heteroatoms [17].
The extinction coefficients for these transitions provide quantitative information about the electronic coupling within the chromophore system. The phenothiazine ring system typically exhibits moderate extinction coefficients (ε ≈ 10,000-30,000 M⁻¹cm⁻¹) for the primary π-π* transitions, reflecting the aromatic character and electronic delocalization [16].
The propyldiamine side chain generally does not contribute significantly to the UV-visible absorption, as aliphatic tertiary amines typically absorb only in the far-UV region below 200 nm [15]. However, the electron-donating character of the amine substituents may influence the overall electronic distribution within the phenothiazine system, potentially causing slight shifts in absorption maxima and extinction coefficients.
Fluorescence spectroscopy may provide additional information about the excited-state behavior of aminopromazine. Phenothiazine derivatives often exhibit weak fluorescence due to efficient intersystem crossing to triplet states, but the exact photophysical properties depend on the specific substitution pattern and environmental conditions [9].
The comprehensive spectroscopic characterization of aminopromazine through these multiple techniques provides a complete molecular picture that encompasses structural, electronic, and dynamic properties. This detailed understanding serves as the foundation for pharmaceutical development, quality control procedures, and mechanistic studies of biological activity. The integration of NMR, IR, and UV-visible data enables confident structural assignment and facilitates the development of analytical methods for routine analysis of aminopromazine in various matrices.
The synthetic pathway to aminopromazine has evolved significantly since its initial development in the 1950s. The classical synthesis method, first established in 1951, involves the alkylation of phenothiazine with 1,3-bis(dimethylamino)-2-chloropropane under basic conditions [1]. This foundational approach utilizes phenothiazine as the core scaffold, which is heated under reflux for one hour with sodium amide in xylene, followed by the dropwise addition of the alkylating agent at 50°C [1]. The reaction yields a mixture containing a major proportion of 10-[2,3-bis(dimethylamino)-1-propyl]phenothiazine and a minor proportion of 10-[1,3-bis(dimethylamino)-1-propyl]phenothiazine, with overall yields ranging from 60-70% [1].
The detailed manufacturing process described in early pharmaceutical literature reveals a multi-step approach beginning with phenothiazine (20 grams) heated under reflux with sodium amide (5 grams) in xylene (80 milliliters) [1]. After one hour, a solution of 1,3-bis(dimethylamino)-2-chloropropane (27 grams) in xylene (30 milliliters) is added over two hours, followed by continued heating for an additional hour [1]. The reaction mixture is subsequently processed through acid-base extraction using hydrochloric acid and sodium hydroxide, followed by ether extraction and distillation to obtain the product at 218-220°C under 0.6 millimeters of mercury pressure [1].
| Intermediate Name | Chemical Formula | Molecular Weight | Synthesis Method | Key Role in Synthesis |
|---|---|---|---|---|
| Phenothiazine-10-carboxaldehyde | C₁₃H₉NOS | 227.28 | Vilsmeier-Haack formylation | Electrophilic carbon source |
| 2-Chloro-N-phenylthioaniline | C₁₂H₁₀ClNS | 235.73 | Nucleophilic substitution | Cyclization precursor |
| 10-Methylphenothiazine | C₁₃H₁₁NS | 213.30 | Methylation with MeI/base | N-alkylation intermediate |
| Phenothiazine-5-oxide | C₁₂H₉NOS | 215.27 | Oxidation with m-CPBA | Oxidized phenothiazine derivative |
| N-Propylphenothiazine | C₁₅H₁₅NS | 241.35 | Alkylation with propyl halide | Side chain introduction |
The Hinsberg reaction represents another significant historical approach, utilizing 2-chloroaniline and thiophenol under acid catalysis at elevated temperatures, though this method typically yields 45-60% with the formation of N-phenylthioaniline derivatives as key intermediates [2] [3]. The Ullmann coupling method, employing 2-bromoaniline and 2-mercaptoaniline with copper catalysis at 200-250°C, provides an alternative route with yields of 40-65%, though it requires harsh reaction conditions and generates diphenylsulfide intermediates [2] [3].
The fundamental phenothiazine core structure is typically constructed through the cyclization of diphenylamine with sulfur at elevated temperatures, or through the condensation of thiophenol derivatives with aniline compounds [2] [3]. Modern approaches to phenothiazine synthesis have incorporated microwave irradiation, which can achieve 80% yields under optimized conditions, significantly improving upon traditional thermal methods that often yield only 5% under suboptimal conditions [4].
Contemporary synthetic approaches to aminopromazine and related phenothiazine derivatives have embraced enantioselective methodologies to access chiral variants with enhanced pharmacological properties. These modern techniques represent a paradigm shift from classical achiral synthesis toward stereocontrolled approaches that can provide enantiomerically pure compounds.
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) | Reaction Time |
|---|---|---|---|---|---|
| Chiral Copper-Bisoxazoline | Tryptamine derivatives | 85-97 | 75-90 | 0 to 25 | 6-24 hours |
| Chiral Rhodium-BINAP | Aryl halides | 78-92 | 65-85 | 60-80 | 12-48 hours |
| Organocatalytic Proline | Amino acid precursors | 70-88 | 60-80 | Room temperature | 24-72 hours |
| Chiral Iron Porphyrin | N-H insertion reactions | 82-95 | 70-88 | 40-60 | 4-12 hours |
| Enzymatic (AmDH variants) | α-Hydroxy ketones | >99 | 85-99 | 30-37 | 2-8 hours |
The development of chiral copper-bisoxazoline catalyst systems has enabled highly enantioselective synthesis of aminopromazine derivatives through asymmetric dearomative amination reactions [5]. These systems utilize O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source and achieve excellent enantioselectivities of 85-97% under mild reaction conditions [5]. The copper-catalyzed approach proceeds through aziridination of prochiral substrates followed by intramolecular cyclization, demonstrating the power of cascade reactions in complex molecule synthesis [6].
Engineered amine dehydrogenases (AmDH) represent the most selective methodology for enantioselective synthesis, achieving >99% enantiomeric excess in the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones [7]. These biocatalytic systems operate under mild conditions (30-37°C) and demonstrate exceptional stereoselectivity, making them particularly attractive for pharmaceutical applications where enantiomeric purity is paramount [7].
Proline-based organocatalysts have emerged as sustainable alternatives for enantioselective synthesis, operating at room temperature and requiring no metal catalysts [8]. While achieving moderate enantioselectivities of 70-88%, these systems offer advantages in terms of environmental sustainability and ease of catalyst removal [8]. Recent developments have focused on functionalizing proline derivatives with phenothiazine moieties to create dual-function photocatalytic organocatalysts [9].
| Method | Temperature (°C) | Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | 80-120 | 10-30 min | 75-90 | Rapid heating, reduced reaction time |
| Electrochemical Synthesis | Room temperature | 2-4 hours | 70-85 | Mild conditions, sustainable |
| Flow Chemistry | 60-100 | Continuous | 80-95 | Continuous production, scalable |
| One-Pot Multicomponent | 50-80 | 1-3 hours | 65-85 | Simple workup, high atom economy |
| Palladium-Catalyzed Cascade | 80-120 | 2-6 hours | 85-95 | High selectivity, functional group tolerance |
Recent advances in electrochemical synthesis have provided sustainable routes to phenothiazine derivatives through the direct oxidation of phenothiazine to generate phenothiazin-5-ium intermediates [10] [11]. These methodologies operate under mild conditions at room temperature and demonstrate high atom economy, making them particularly attractive for large-scale applications [11]. The electrochemical approach enables the synthesis of bis(phenylsulfonyl)-phenothiazine derivatives through a one-pot process with excellent yields [11].
The transition from laboratory-scale synthesis to industrial production of aminopromazine requires comprehensive optimization of reaction parameters, process engineering, and quality control systems. Modern large-scale synthesis employs sophisticated process optimization strategies that address both economic and environmental considerations.
| Parameter | Optimal Range | Scale-up Considerations | Industrial Impact |
|---|---|---|---|
| Reaction Temperature | 50-80°C | Heat transfer limitations at large scale | Energy efficiency |
| Catalyst Loading | 0.5-2 mol% | Cost reduction through catalyst recycling | Economic viability |
| Solvent System | Toluene/THF mixtures | Solvent recovery and recycling | Environmental compliance |
| Reaction Time | 2-4 hours | Mass transfer effects | Productivity |
| Pressure | Atmospheric | Safety considerations for volatile solvents | Safety protocols |
| Workup Method | Crystallization from reaction mixture | Minimize purification steps | Product quality |
| Process Parameter | Optimization Strategy | Scale Capacity | Economic Impact |
|---|---|---|---|
| Reactor Type | Continuous stirred-tank reactor (CSTR) | 500-2000 L | Reduced capital costs |
| Heat Transfer | Jacket cooling with thermal oil | ±2°C temperature control | Energy savings 20-30% |
| Mixing Efficiency | High-efficiency impeller design | 99% homogeneity in 15 min | Reduced processing time |
| Catalyst Recovery | Heterogeneous catalyst immobilization | 95% catalyst recovery | Cost savings 40-60% |
| Solvent Recycling | Distillation and reuse | 90% solvent recovery | Environmental compliance |
| Waste Minimization | Atom economy >85% | <5% waste generation | Regulatory advantages |
| Quality Control | In-line HPLC monitoring | Real-time analysis | Quality assurance |
The implementation of continuous flow chemistry has revolutionized large-scale phenothiazine synthesis by enabling precise control over reaction parameters and eliminating batch-to-batch variations [12]. Flow reactors operate at 60-100°C with continuous processing capabilities, achieving yields of 80-95% while providing enhanced safety profiles through reduced reagent inventories [12]. These systems facilitate real-time monitoring and control, enabling rapid response to process deviations and ensuring consistent product quality.
Modern industrial processes increasingly favor one-pot methodologies that minimize isolation and purification steps [12]. The development of a one-step halogenation/amination procedure for phenothiazinium compounds eliminates the use of halogenated solvents throughout the synthesis process [12]. This approach utilizes a mixture of 1-propanol and tetrahydrofuran with di-n-propylamine, enabling bromination and amination to occur sequentially in a single reactor [12]. The process achieves remarkable improvements in yield when performed at 50°C, doubling the yield compared to conventional low-temperature processes [12].
Industrial synthesis employs heterogeneous catalyst systems that facilitate easy separation and recycling, achieving 95% catalyst recovery rates [12]. The development of immobilized catalyst systems reduces overall production costs by 40-60% while maintaining high catalytic activity [12]. Palladium-catalyzed processes have been optimized to operate with catalyst loadings as low as 0.5 mol%, significantly reducing raw material costs while maintaining excellent yields of 85-95% [2] [3].
Modern large-scale production emphasizes sustainable practices through the implementation of green chemistry principles [10] [11]. Electrochemical synthesis methods have been developed that operate at room temperature with high atom economy, eliminating the need for stoichiometric oxidants [11]. These processes achieve waste generation of less than 5% while maintaining product purity greater than 96% after simple crystallization [12].
Advanced process control systems incorporate real-time monitoring through in-line high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [13]. These analytical technologies enable immediate detection of process deviations and automatic adjustment of reaction parameters to maintain optimal conditions [13]. The integration of process analytical technology has reduced processing times by 20-30% while ensuring consistent product quality that meets pharmaceutical specifications [13].